molecular formula C₂₅H₃₅NO₉ B1140983 Nateglinide Acyl-beta-D-glucuronide CAS No. 183996-85-2

Nateglinide Acyl-beta-D-glucuronide

Cat. No. B1140983
M. Wt: 493.55
InChI Key:
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Description

Nateglinide Acyl-β-D-glucuronide is a metabolite of Nateglinide . It has a molecular weight of 493.55 and a molecular formula of C25H35NO9 .


Chemical Reactions Analysis

Nateglinide, the parent compound of Nateglinide Acyl-β-D-glucuronide, is extensively metabolized in the liver and excreted in urine (83%) and feces (10%). The major metabolites possess less activity than the parent compound .

Scientific Research Applications

Application in Pharmaceutical Analysis

Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Nateglinide, a D-phenylalanine derivative, is a novel mealtime glucose regulator used for the treatment of type II diabetes . Analytical methods for the determination of nateglinide in pharmaceuticals and biological samples have been developed and studied .

Methods of Application or Experimental Procedures

The techniques of assay include UV and visible-range spectrophotometry, high-performance liquid chromatography (HPLC), high-performance thin-layer chromatography (HPTLC), micellar liquid chromatography (MLC), micellar electrokinetic chromatography (MEKC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) . However, HPLC with UV-detection is the most widely used technique for the assay of the drug both in pharmaceuticals and biological samples .

Results or Outcomes

This technique has been used for studying drug dissolution, separation, and determination of enantiomers, impurities, and related substances . The assay of nateglinide in blood plasma and serum for studying pharmacokinetics and bioequivalence has principally been carried out with HPLC-UV and LC-MS/MS techniques .

Application in Metabolite Production

Scientific Field

Biochemistry and Pharmacology

Summary of the Application

Nateglinide Acyl-Beta-D-glucuronide Benzyl Ester is used as an intermediate in the production of Nateglinide metabolites . Metabolites are the intermediates and products of metabolism, which are essential for the study of substance properties and functions.

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for using Nateglinide Acyl-Beta-D-glucuronide Benzyl Ester in the production of Nateglinide metabolites are not explicitly mentioned in the sources. However, it’s likely that this compound is used in a series of biochemical reactions to produce the desired metabolites.

Results or Outcomes

The specific results or outcomes of using Nateglinide Acyl-Beta-D-glucuronide Benzyl Ester in the production of Nateglinide metabolites are not detailed in the sources. However, the production of metabolites is a crucial step in drug development and pharmacological research.

Application in Glucuronidation Studies

Scientific Field

Pharmacology and Toxicology

Summary of the Application

Glucuronides, such as Nateglinide Acyl-Beta-D-glucuronide, are often involved in drug metabolism. The study of these compounds can provide valuable insights into the pharmacokinetics and pharmacodynamics of drugs .

Methods of Application or Experimental Procedures

The methods of application often involve enzymatic synthesis of glucuronides and methods for their detection . This can include techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Results or Outcomes

The outcomes of these studies can include a better understanding of drug metabolism, which can inform drug design and dosage considerations .

Safety And Hazards

Nateglinide, the parent compound, may cause hypoglycemia. It should only be taken with meals and meal-time doses should be skipped with any skipped meal .

properties

IUPAC Name

(3R,4R,5R,6R)-3,4,5-trihydroxy-6-[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO9/c1-13(2)15-8-10-16(11-9-15)22(30)26-17(12-14-6-4-3-5-7-14)24(33)35-25-20(29)18(27)19(28)21(34-25)23(31)32/h3-7,13,15-21,25,27-29H,8-12H2,1-2H3,(H,26,30)(H,31,32)/t15?,16?,17-,18-,19-,20-,21?,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIRWNSTJVSCRW-RLSOTHFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O[C@@H]3[C@@H]([C@@H]([C@H](C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nateglinide Acyl-beta-D-glucuronide

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